3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

Catalog No.
S13958187
CAS No.
M.F
C12H18ClN3S
M. Wt
271.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[...

Product Name

3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

IUPAC Name

3-(4-methylpyrimidin-2-yl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride

Molecular Formula

C12H18ClN3S

Molecular Weight

271.81 g/mol

InChI

InChI=1S/C12H17N3S.ClH/c1-8-4-5-13-12(14-8)16-11-6-9-2-3-10(7-11)15-9;/h4-5,9-11,15H,2-3,6-7H2,1H3;1H

InChI Key

HOCOCGOFHAVHJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SC2CC3CCC(C2)N3.Cl

3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is a complex organic compound characterized by its bicyclic structure and the presence of a sulfur-containing group. The compound's molecular formula is C12H18ClN3SC_{12}H_{18}ClN_{3}S with a molecular weight of approximately 271.81 g/mol . The structure features an azabicyclo[3.2.1]octane framework, which is a bicyclic system that includes a nitrogen atom in one of the rings, contributing to its unique chemical properties.

Typical of organic molecules, including:

  • Substitution Reactions: The sulfur atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
  • Oxidation and Reduction: The presence of the sulfur atom allows for oxidation reactions, potentially leading to sulfoxides or sulfones, while reduction can yield thiols.
  • Cyclization Reactions: Given its bicyclic nature, the compound may also engage in cyclization reactions under specific conditions.

These reactions are significant for further functionalization and derivatization of the compound in synthetic organic chemistry.

Research indicates that 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride exhibits notable biological activities. Compounds with similar structures have been studied for their potential pharmacological effects, including:

  • Neuroactivity: The bicyclic structure is often associated with neuroactive properties, making it a candidate for research into treatments for neurological disorders.
  • Antimicrobial Activity: Sulfur-containing compounds frequently demonstrate antimicrobial properties, suggesting potential applications in combating infections.

The exact biological mechanisms and efficacy of this specific compound require further investigation to establish its therapeutic potential.

The synthesis of 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can be achieved through several methodologies:

  • Starting Materials: The synthesis typically begins with commercially available starting materials that include pyrimidine derivatives and sulfur-containing reagents.
  • Multi-step Synthesis: The synthesis may involve multiple steps, including:
    • Formation of the bicyclic framework through cyclization reactions.
    • Introduction of the pyrimidinylsulfanyl group via nucleophilic substitution or coupling reactions.
  • Purification Techniques: After synthesis, purification methods such as chromatography or recrystallization are commonly employed to isolate the desired product from by-products.

The potential applications of 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride span various fields:

  • Pharmaceutical Development: Due to its unique structural features and biological activity, it may serve as a lead compound in drug discovery for treating neurological and infectious diseases.
  • Chemical Research: As a versatile building block in organic synthesis, it can be used to create more complex molecules with desired properties.

Interaction studies are essential for understanding the pharmacodynamics of 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors can reveal its mechanism of action and potential therapeutic effects.
  • Enzyme Inhibition Tests: Evaluating the compound's ability to inhibit certain enzymes can provide insights into its role in metabolic pathways and disease processes.

These studies are critical for determining both the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride, making them relevant for comparison:

Compound NameStructure TypeKey Features
8-Azabicyclo[3.2.1]octan-3-oneBicyclic amineLacks sulfur; potential neuroactivity
8-Methyl-8-azabicyclo[3.2.1]octan-3-olHydroxy derivativeHydroxyl group instead of sulfanyl
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamideSulfonamide derivativeContains sulfonyl group; different biological profile

The uniqueness of 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride lies in its specific combination of functional groups that enhance its biological activity, particularly as a potential therapeutic agent targeting inflammatory diseases and neuropharmacological conditions.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

271.0909965 g/mol

Monoisotopic Mass

271.0909965 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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